2-Pyridinecarbonitrile, 5-fluoro-6-methoxy-
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Overview
Description
5-Fluoro-6-methoxy-2-pyridinecarbonitrile is an organic compound with the molecular formula C7H5FN2O. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-methoxy-2-pyridinecarbonitrile typically involves the reaction of 5-fluoro-6-methoxypyridine with cyanogen bromide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
On an industrial scale, the production of 5-Fluoro-6-methoxy-2-pyridinecarbonitrile may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-methoxy-2-pyridinecarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-6-methoxy-2-pyridinecarbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-6-methoxy-2-pyridinecarbonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarbonitrile: Similar structure but lacks the fluorine and methoxy groups.
5-Fluoro-2-methoxypyridine: Similar but lacks the nitrile group.
6-Methoxy-2-pyridinecarbonitrile: Similar but lacks the fluorine atom
Uniqueness
5-Fluoro-6-methoxy-2-pyridinecarbonitrile is unique due to the presence of both fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its binding affinity to specific targets and improve its stability under various conditions .
Properties
Molecular Formula |
C7H5FN2O |
---|---|
Molecular Weight |
152.13 g/mol |
IUPAC Name |
5-fluoro-6-methoxypyridine-2-carbonitrile |
InChI |
InChI=1S/C7H5FN2O/c1-11-7-6(8)3-2-5(4-9)10-7/h2-3H,1H3 |
InChI Key |
VTFKRSPTYGKRIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=N1)C#N)F |
Origin of Product |
United States |
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